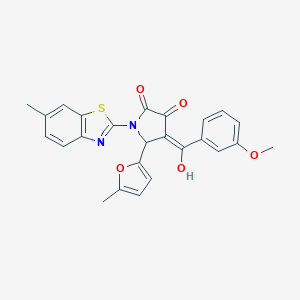
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrolidone family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory, anti-cancer, and anti-microbial effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one can affect various biochemical and physiological processes in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, promote apoptosis in cancer cells, and inhibit the growth of certain microorganisms.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to provide insights into the mechanisms of various biological processes. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study its potential use in combination with other compounds to enhance its effects. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved using several methods. One of the most common methods is the condensation of 3,4-dimethoxybenzaldehyde and 2-methoxyethylamine in the presence of acetic acid, followed by cyclization with ethyl acetoacetate and furoic acid. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyethylamine in the presence of acetic acid, followed by cyclization with ethyl acetoacetate and 5-methylfurfuryl chloride.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the development of new materials.
properties
Product Name |
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C21H23NO7 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO7/c1-12-5-7-15(29-12)19(23)17-18(22(9-10-26-2)21(25)20(17)24)13-6-8-14(27-3)16(11-13)28-4/h5-8,11,18,24H,9-10H2,1-4H3 |
InChI Key |
YLLUMDIAASUKCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CCOC)O |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)

![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)